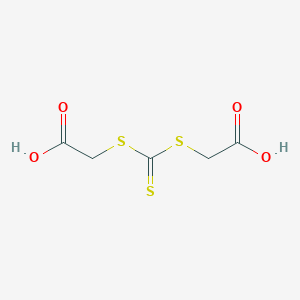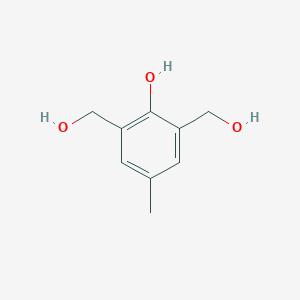
2,6-Bis(hydroxymethyl)-p-Cresol
Übersicht
Beschreibung
2,6-Bis(hydroxymethyl)-p-cresol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position
Wissenschaftliche Forschungsanwendungen
2,6-Bis(hydroxymethyl)-p-cresol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Wirkmechanismus
Target of Action
It is synthesized using recombinant microbial whole cells as catalysts . The compound’s interaction with these microbial cells could be a significant part of its action mechanism.
Mode of Action
The compound, 2,6-Bis(hydroxymethyl)-p-cresol, is prepared from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts
Biochemical Pathways
The compound is synthesized using a biocatalytic process , which suggests that it may interact with biochemical pathways related to biocatalysis.
Result of Action
It is known that the compound is a versatile chemical intermediate , suggesting that it may have a variety of effects depending on the specific context in which it is used.
Action Environment
The compound is synthesized using a biocatalytic process , which could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)-p-cresol typically involves the reaction of 4-methylphenol (also known as p-cresol) with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the phenolic compound to introduce hydroxymethyl groups at the ortho positions relative to the hydroxyl group.
Hydroxymethylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(hydroxymethyl)-p-cresol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Room temperature or slightly elevated temperatures
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Conditions: Varies depending on the specific substitution reaction
Major Products Formed
Oxidation: Formation of 2,6-bis(carboxymethyl)-4-methylphenol
Reduction: Formation of 2,6-bis(hydroxymethyl)-4-methylcyclohexanol
Substitution: Formation of halogenated or nitrated derivatives of this compound
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.
4-Methyl-2,6-bis(hydroxymethyl)phenol: A halogenated derivative with similar properties.
2,6-Dimethylphenol: Lacks the hydroxymethyl groups but has similar reactivity due to the methyl groups.
Uniqueness
2,6-Bis(hydroxymethyl)-p-cresol is unique due to the presence of both hydroxymethyl and methyl groups on the phenol ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,6-bis(hydroxymethyl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMMBDBTERQYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059017 | |
| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-04-3 | |
| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylol-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(hydroxymethyl)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLOL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99HT08S5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,6-Bis(hydroxymethyl)-4-methylphenol (often abbreviated as H3bhmp in its protonated form) has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. Its structure consists of a phenol ring with a methyl group at the 4-position and hydroxymethyl (-CH2OH) groups at the 2- and 6-positions.
A: 2,6-Bis(hydroxymethyl)-4-methylphenol acts as a versatile ligand in coordination chemistry due to its multiple potential donor atoms. The three hydroxyl groups (one phenolic and two alcoholic) can readily deprotonate and coordinate to metal centers. This allows it to form diverse complexes with various metals like vanadium, manganese, and others, leading to structures such as dinuclear, tetranuclear, and even high-nuclearity clusters. [, , , , , ]
A: Research shows 2,6-Bis(hydroxymethyl)-4-methylphenol forms complexes with transition metals like vanadium and manganese. For instance, it generates tetranuclear oxidovanadium(IV) complexes, some exhibiting N2 adsorption properties, which could be relevant for material science applications. [, ] Furthermore, it forms high-nuclearity manganese clusters with interesting magnetic properties, potentially useful in areas like molecular magnetism or as precursors for magnetic materials. [, ]
ANone: Common techniques include:
- NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. [, ]
- UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule, especially conjugated systems like the phenol ring. [, ]
- Infrared Spectroscopy (IR): Identifies functional groups based on their characteristic vibrational frequencies, such as O-H and C=C stretches. []
- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
- Single-crystal X-ray Diffraction: Provides the most detailed structural information, revealing the three-dimensional arrangement of atoms within a crystal lattice. [, , , ]
A: Yes, 2,6-Bis(hydroxymethyl)-4-methylphenol has been explored in photochemical studies. One research paper investigated its role in a three-component photoresist system, where it acted as a cross-linker. [] Additionally, a study examined the influence of humic acids on the photodegradation of 2,6-Bis(hydroxymethyl)-4-methylphenol under UV irradiation. []
A: Crystallographic studies reveal that 2,6-Bis(hydroxymethyl)-4-methylphenol and its derivatives, where the methyl group is replaced by substituents like methoxy, phenoxy, and 1-(4-methoxyphenyl)-1-methylethyl, exhibit extensive hydrogen-bonding networks. These networks primarily involve the hydroxyl groups, leading to the formation of sheet-like structures in the solid state. In some cases, weak inter-sheet π-π interactions are also observed. []
A: 2,6-Bis(hydroxymethyl)-4-methylphenol serves as a key building block for synthesizing macrobicyclic clefts. By reacting its bromomethylated derivative, 2,6-bis[[2',6'-bis(bromomethyl)-4'-methylphenoxy]methyl]pyridine, with achiral or chiral glycols, macrocycles with a pyridine core can be created. These clefts show potential for molecular recognition, particularly enantiomeric recognition of ammonium salts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
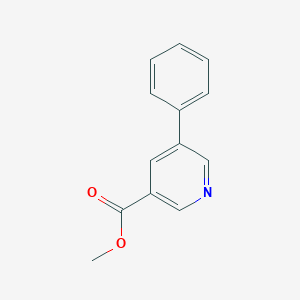
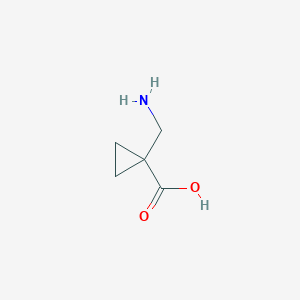

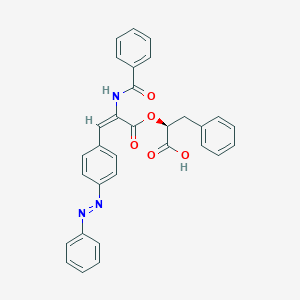

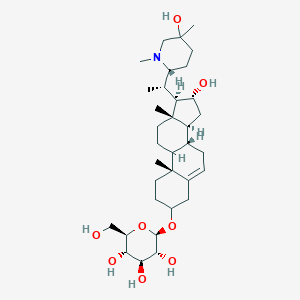
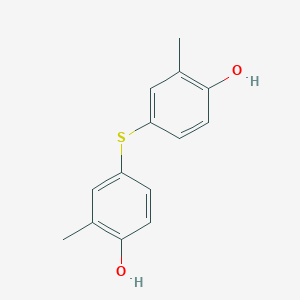
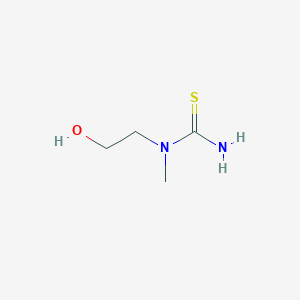
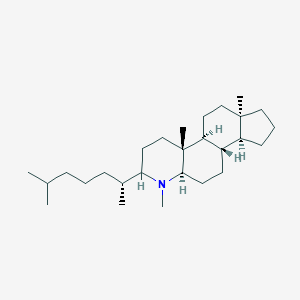


![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)

